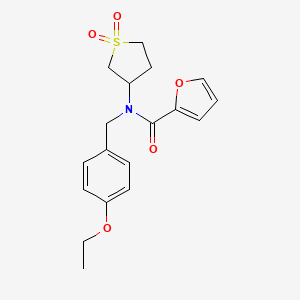![molecular formula C21H18O6 B11137559 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11137559.png)
7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromen-2-one core structure substituted with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Attachment of the Benzodioxin Moiety: The benzodioxin derivative is then reacted with an appropriate acylating agent to introduce the 2-oxoethoxy group.
Synthesis of the Chromen-2-one Core: The chromen-2-one core is synthesized separately, often starting from resorcinol and acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzodioxin derivative with the chromen-2-one core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, making it a candidate for treating diseases like cancer or neurodegenerative disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The exact mechanism of action of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to hydrophobic pockets, while the chromen-2-one core might interact with active sites or catalytic residues.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like 4-hydroxycoumarin share the chromen-2-one core and exhibit similar biological activities.
Benzodioxins: Compounds such as 1,4-benzodioxane have structural similarities and may undergo similar chemical reactions.
Uniqueness
The combination of the benzodioxin moiety with the chromen-2-one core in 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one provides a unique scaffold that can be exploited for various applications. Its dual functionality allows for diverse chemical modifications and potential biological activities that are not as easily achievable with simpler compounds.
Properties
Molecular Formula |
C21H18O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C21H18O6/c1-12-13(2)21(23)27-19-10-15(4-5-16(12)19)26-11-17(22)14-3-6-18-20(9-14)25-8-7-24-18/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
AMTOQNWEASNABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11137488.png)
![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137491.png)
![1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11137500.png)
![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11137507.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137509.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137515.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11137520.png)
![3-isopropyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11137523.png)
![[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11137525.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11137529.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11137532.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11137540.png)
![N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11137543.png)

